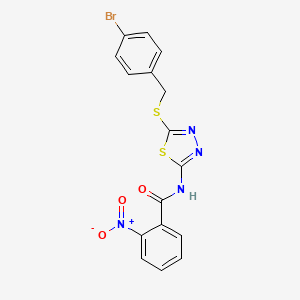

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Descripción

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold emerged as a pharmacologically significant heterocycle in the mid-20th century, with early applications in diuretics such as acetazolamide. Its aromatic stability, conferred by a sulfur atom and two nitrogen atoms within a five-membered ring, allows for robust interactions with biological targets while maintaining low toxicity in vertebrates. Initial research focused on sulfonamide derivatives, but the discovery of their antitumor and antimicrobial properties in the 1980s expanded their therapeutic scope. For example, derivatives bearing alkylthio or arylthio groups at the 5-position demonstrated enhanced lipophilicity, improving membrane permeability and target binding. The structural flexibility of the thiadiazole ring enables modular substitutions, facilitating the development of hybrid molecules with tailored pharmacological profiles.

Significance of N-(5-((4-Bromobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-Nitrobenzamide in Medicinal Chemistry

This compound exemplifies strategic molecular design to optimize bioactivity. The 4-bromobenzylthio group introduces steric bulk and halogen bonding capabilities, which can enhance interactions with hydrophobic enzyme pockets. Concurrently, the 2-nitrobenzamide moiety provides electron-withdrawing effects that stabilize the thiadiazole ring and modulate electronic distribution for improved receptor binding. Studies on analogous structures suggest that such modifications can confer dual functionality—for instance, inhibiting tyrosine kinases while inducing apoptosis in cancer cells.

Table 1: Structural Components and Their Pharmacological Roles

| Component | Role in Bioactivity |

|---|---|

| 1,3,4-Thiadiazole core | Aromatic stabilization; hydrogen bonding |

| 4-Bromobenzylthio group | Halogen bonding; hydrophobic interactions |

| 2-Nitrobenzamide | Electron withdrawal; π-π stacking |

Evolution of Benzylthio-Thiadiazole Research

The incorporation of benzylthio groups into thiadiazoles marks a pivotal advancement in medicinal chemistry. Early syntheses relied on nucleophilic substitution reactions between thiosemicarbazides and carbon disulfide, but modern techniques employ heterogeneous catalysts and click chemistry to improve yields. For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl chloride under alkaline conditions efficiently produces the benzylthio-thiadiazole intermediate. This intermediate’s reactivity with nitrobenzoyl chlorides facilitates the formation of the final amide bond, as demonstrated in recent solvent-free syntheses. The strategic placement of bromine atoms on the benzyl group further enhances metabolic stability, reducing premature degradation in vivo.

Current Research Landscape and Therapeutic Relevance

Contemporary studies prioritize N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide for its potential in oncology and infectious disease. In vitro assays reveal cytotoxic effects against breast cancer (MCF-7) cells, with IC₅₀ values comparable to imatinib, a tyrosine kinase inhibitor. Molecular docking simulations predict strong binding to the ATP-binding site of EGFR kinases, suggesting a mechanism akin to erlotinib. Additionally, the compound’s nitro group may act as a prodrug moiety, undergoing reductive activation in hypoxic tumor environments.

Table 2: Recent Advances in Thiadiazole Synthesis

| Method | Advantages | References |

|---|---|---|

| Microwave-assisted | Rapid reaction times; high purity | |

| Solvent-free | Eco-friendly; reduced byproducts | |

| Click chemistry | Modularity; regioselectivity |

In antimicrobial research, the bromine atom’s electronegativity disrupts bacterial cell wall synthesis, as observed in similar thiadiazole derivatives. Hybridization with nitrobenzamide further broadens its spectrum, targeting both Gram-positive and Gram-negative pathogens. Despite these advances, ongoing research seeks to address challenges such as solubility and bioavailability through prodrug formulations or nanocarrier systems.

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3S2/c17-11-7-5-10(6-8-11)9-25-16-20-19-15(26-16)18-14(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGUGKWZYXBLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multi-step reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-nitrobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts.

Major Products

Reduction: Reduction of the nitro group yields the corresponding amine derivative.

Substitution: Substitution of the bromine atom yields various substituted derivatives.

Cyclization: Cyclization can lead to the formation of fused ring systems.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Possible use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and nitrobenzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the benzylthio group (e.g., chloro, methyl, fluoro) and the acetamide/benzamide moiety. Key physicochemical data from related compounds are summarized below:

Key Observations:

- Halogen Effects: Bromine’s larger atomic radius compared to chlorine (e.g., in hypothetical 4-Cl vs.

- Nitro vs. Acetamide Groups : The nitro group in the target compound likely enhances electron-deficient character compared to acetamide derivatives (e.g., 5h), influencing redox properties and intermolecular interactions .

- Thermal Stability : Thiadiazole-thione hybrids (e.g., 5d) exhibit higher melting points than benzamide derivatives, suggesting increased rigidity from conjugated systems .

Actividad Biológica

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the thiadiazole class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur.

- Bromobenzyl Group : Enhances lipophilicity and cellular penetration.

- Nitrobenzamide Moiety : Imparts additional biological activity.

The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has shown that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial activity. In vitro studies indicate that it is effective against various bacterial strains, particularly Gram-positive bacteria. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | Staphylococcus aureus | 0.015 µg/mL |

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | Escherichia coli | 0.125 µg/mL |

These findings suggest a promising role for this compound in developing new antimicrobial agents.

Antifungal Activity

The compound also demonstrates antifungal properties. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, with IC50 values indicating significant inhibition of fungal growth at low concentrations.

The biological activity of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Disruption of Cellular Processes : Interaction with specific molecular targets can disrupt vital cellular pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

A series of studies have evaluated the biological profile of thiadiazole derivatives similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide:

- Antimicrobial Screening : In a study involving 20 different thiadiazole derivatives, compounds with similar structural features exhibited MIC values ranging from 0.01 to 0.1 µg/mL against Staphylococcus aureus, indicating a strong correlation between structure and antimicrobial activity .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of thiadiazole derivatives in murine models, showing reduced levels of pro-inflammatory cytokines following treatment with these compounds .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 60–80°C during substitution steps to enhance reaction rates without decomposition .

- Solvent Selection : Using DMF for high solubility of intermediates or ethanol for easier purification .

- Stoichiometric Adjustments : Balancing molar ratios of reagents (e.g., 1:1.2 for benzylthio group addition) to minimize side products .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what features do they analyze?

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for nitrobenzamide) and methylene/methyl groups (e.g., 4-bromobenzylthio at δ 4.3–4.7 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (C=O at ~165–170 ppm) and thiadiazole ring carbons (~150–160 ppm) .

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~470–480) and fragmentation patterns .

Advanced: How can conflicting data on antimicrobial efficacy across studies be resolved methodologically?

- Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination against reference strains (e.g., E. coli ATCC 25922) .

- Control Compounds : Include known antimicrobial agents (e.g., ciprofloxacin) to validate assay conditions .

- Biofilm vs. Planktonic Assays : Differentiate activity modes using crystal violet staining for biofilm inhibition .

- Replicate Studies : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to assess reproducibility .

Advanced: What strategies elucidate the mechanism of action against cancer cells?

- Enzyme Inhibition Assays : Screen for kinase inhibition (e.g., CDKs) using fluorescence-based assays (IC50 determination) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in MCF-7 cells .

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest .

- Molecular Docking : Model interactions with target proteins (e.g., CDK2) using AutoDock Vina to predict binding affinities .

Basic: What are the primary biological activities reported, and how are assays designed?

- Anticancer Activity :

- Cell Lines : MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values determined via MTT assays .

- Selectivity Testing : Compare cytotoxicity against non-cancer NIH3T3 fibroblasts .

- Antimicrobial Activity :

- Disk Diffusion : Zone of inhibition measurements against S. aureus and C. albicans .

- Anti-inflammatory Activity :

- COX-2 Inhibition : ELISA-based assays measuring prostaglandin E2 (PGE2) suppression .

Advanced: How do structural modifications affect bioactivity, and what methods analyze SAR?

- Substituent Variation :

- Nitro Position : 2-nitro vs. 3-nitrobenzamide alters electron-withdrawing effects, impacting CDK binding .

- Halogen Replacement : Bromine vs. chlorine in the benzylthio group modulates lipophilicity (logP) and membrane permeability .

- SAR Analysis Tools :

- QSAR Models : Use MOE or Schrödinger to correlate substituent properties (e.g., Hammett σ) with IC50 values .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy with targets .

Basic: What storage conditions are recommended for this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (silica gel) and avoid aqueous environments .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: What computational methods predict binding interactions with enzyme targets?

- Molecular Docking :

- Software : AutoDock, Glide, or GOLD to model interactions with CDK2 (PDB ID: 1HCL) .

- Key Interactions : Hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .

- MD Simulations :

- Tools : AMBER or GROMACS to assess complex stability over 100 ns trajectories .

- Binding Free Energy : Calculate via MM-PBSA to rank derivative efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.